16-HETE

Descripción

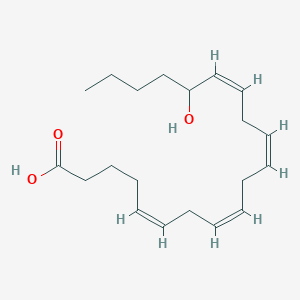

Structure

3D Structure

Propiedades

IUPAC Name |

(5Z,8Z,11Z,14Z)-16-hydroxyicosa-5,8,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8-,11-9-,17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKNPVYFNMZRJG-UFINWASNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501192263 | |

| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128914-46-5 | |

| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128914-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14-Eicosatetraenoic acid, 16-hydroxy-, (5Z,8Z,11Z,14Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128914465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5Z,8Z,11Z,14Z)-16-Hydroxy-5,8,11,14-eicosatetraenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501192263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthesis of 16-HETE from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 16-hydroxyeicosatetraenoic acid (16-HETE) from arachidonic acid, with a focus on the core biochemical processes, key enzymatic players, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in lipid biochemistry, drug metabolism, and the development of therapeutics targeting eicosanoid signaling pathways.

Introduction to this compound Biosynthesis

This compound is a subterminal hydroxyeicosatetraenoic acid derived from the metabolism of arachidonic acid (AA). Its production is primarily catalyzed by a specific subset of cytochrome P450 (CYP) enzymes. As a biologically active lipid mediator, this compound and its stereoisomers, 16(R)-HETE and 16(S)-HETE, are implicated in a variety of physiological and pathophysiological processes, including the regulation of vascular tone, inflammation, and cell proliferation. Understanding the biosynthesis of this compound is crucial for elucidating its roles in health and disease and for the development of targeted therapeutic interventions.

The Core Biosynthetic Pathway

The primary pathway for this compound synthesis involves the ω-1 hydroxylation of arachidonic acid. This reaction is predominantly carried out by enzymes belonging to the cytochrome P450 family, specifically the CYP4A and CYP4F subfamilies. While 20-HETE is a major product of ω-hydroxylation by these enzymes, ω-1 hydroxylation to form 19-HETE, and to a lesser extent, other subterminal HETEs like this compound, also occurs.[1] Some studies also suggest the involvement of other CYP families, such as CYP2C, in the formation of 16(R)-HETE.[2]

The generalized reaction is as follows:

Arachidonic Acid + O₂ + NADPH + H⁺ → this compound + H₂O + NADP⁺

This reaction requires the CYP enzyme, as well as the accessory protein, NADPH-cytochrome P450 reductase, which facilitates the transfer of electrons from NADPH to the CYP heme center.

References

The Dichotomous Role of 16-HETE in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a metabolite of arachidonic acid generated through the cytochrome P450 (CYP) pathway. While structurally similar to other hydroxyeicosatetraenoic acids, emerging evidence suggests that this compound plays a distinct and often dichotomous role in the regulation of inflammatory responses. This technical guide provides an in-depth analysis of the biological functions of this compound in inflammation, focusing on its signaling pathways, impact on inflammatory mediators, and its involvement in various inflammatory conditions. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand and potentially target the this compound axis for therapeutic intervention.

Biosynthesis of this compound

This compound is produced from arachidonic acid primarily by the action of cytochrome P450 enzymes, particularly of the CYP4A and CYP4F families. Intact human polymorphonuclear leukocytes (PMNLs) have been shown to generate 16(R)-HETE, along with 20-HETE, via a cytochrome P450 ω- and ω-4 oxygenase(s).[1] The production of this compound can be influenced by various stimuli and cellular contexts, suggesting a regulated process that may be altered in inflammatory states.

The Dual Nature of this compound in Inflammation

The biological activities of this compound in inflammation appear to be stereospecific, with the (R) and (S) enantiomers potentially exerting different effects.

Anti-Inflammatory Effects of 16(R)-HETE

A significant body of evidence points towards an anti-inflammatory role for the 16(R)-HETE enantiomer. In vitro studies have demonstrated that 16(R)-HETE selectively inhibits the activation of human polymorphonuclear leukocytes (PMNs).[2] This inhibitory action manifests as a reduction in key pro-inflammatory activities of neutrophils, including:

-

Inhibition of Neutrophil Adhesion and Aggregation: 16(R)-HETE has been shown to suppress the adhesion and aggregation of PMNs, crucial early events in the inflammatory cascade where leukocytes marginate and adhere to the vascular endothelium before migrating into tissues.[2][3]

-

Inhibition of Leukotriene B4 (LTB4) Synthesis: 16(R)-HETE is a potent inhibitor of LTB4 synthesis in neutrophils.[2] LTB4 is a powerful chemoattractant and activator of leukocytes, and its suppression by 16(R)-HETE represents a significant anti-inflammatory mechanism.

The inhibitory effects of 16(R)-HETE on these neutrophil functions are dose-dependent, as detailed in the quantitative data section.

Potential Pro-Inflammatory Effects of 16(S)-HETE

While the anti-inflammatory actions of 16(R)-HETE are more clearly defined, the role of the 16(S)-HETE enantiomer is less understood and may be pro-inflammatory. This is inferred from the broader understanding of other HETE molecules, such as 12(S)-HETE, which are known to promote inflammation. Further research is required to fully elucidate the specific pro-inflammatory activities of 16(S)-HETE.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on key inflammatory parameters.

Table 1: Effect of 16(R)-HETE on Neutrophil Functions

| Parameter | Cell Type | Stimulus | 16(R)-HETE Concentration | Effect | Citation |

| LTB4 Synthesis | Human Leukocytes | Calcium Ionophore A23187 | IC50 ≈ 6 µM | Inhibition | [4] |

| Neutrophil Aggregation | Human Neutrophils | fMLP | Dose-dependent | Inhibition | [2] |

| Neutrophil Adhesion | Human Neutrophils | Not Specified | Not Specified | Inhibition | [2] |

Table 2: Comparative Inhibitory Effects of Monohydroxy Fatty Acids on LTB4 Production

| Compound | IC50 (µM) | % Inhibition at 50 µM |

| 15-HETE | ≈ 6 | 99% |

| 12-HETE | ≈ 23 | 68% |

| 13-HODD | ≈ 32 | 59% |

Data for this compound's effect on TNF-α and IL-6 release is not sufficiently available in the current literature to be presented in a quantitative table.

Signaling Pathways of this compound

The precise signaling pathways activated by this compound are still under investigation. However, based on the actions of other HETE molecules and initial findings, several potential mechanisms can be proposed.

G-Protein Coupled Receptors (GPCRs)

Other HETEs, notably 12(S)-HETE, have been shown to signal through specific GPCRs, namely GPR31 and the leukotriene B4 receptor 2 (BLT2).[4][5][6][7][8][9] It is plausible that this compound may also interact with these or other related GPCRs to exert its biological effects. Activation of these receptors by other HETEs leads to downstream signaling cascades involving MAP kinases and NF-κB.[5]

Caption: Putative GPCR signaling pathway for this compound.

Peroxisome Proliferator-Activated Receptors (PPARs)

HETEs are also known to be potential ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression involved in inflammation and metabolism.[5] Both PPARα and PPARγ have been implicated in mediating the effects of various fatty acid metabolites.[5][10] The activation of PPARs by this compound could represent a crucial mechanism for its anti-inflammatory effects, as PPARγ activation is generally associated with the suppression of inflammatory gene expression.

Caption: Proposed PPAR-mediated signaling by this compound.

This compound in Inflammatory Diseases

The modulation of inflammatory responses by this compound suggests its potential involvement in various inflammatory diseases.

-

Inflammatory Bowel Disease (IBD): Studies have associated this compound with disease activity in ulcerative colitis, a form of IBD. However, the precise role and whether it is a causative agent or part of a resolution pathway remains to be fully elucidated.

-

Thromboembolic Stroke: The anti-inflammatory and anti-aggregatory effects of 16(R)-HETE on neutrophils suggest a potential therapeutic role in conditions like thromboembolic stroke, where neutrophil-mediated inflammation contributes to secondary brain injury.[2]

-

Rheumatoid Arthritis and Osteoarthritis: Given the central role of neutrophil-driven inflammation in the pathology of rheumatoid arthritis and osteoarthritis, the inhibitory effects of 16(R)-HETE on neutrophil function make it an interesting molecule for further investigation in these conditions.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological functions.

Neutrophil Adhesion Assay

This assay quantifies the adhesion of neutrophils to endothelial cells, a critical step in the inflammatory response.

References

- 1. 16(R)-hydroxy-5,8,11,14-eicosatetraenoic acid, a new arachidonate metabolite in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds [mdpi.com]

- 6. Leukotriene B4 synthesis and metabolism by neutrophils and granule-free cytoplasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. content-assets.jci.org [content-assets.jci.org]

- 9. 15-Hydroxyeicosatetraenoic acid (15-HETE) specifically inhibits LTB4-induced chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Mechanism of Action of 16-HETE

Audience: Researchers, scientists, and drug development professionals.

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a subterminal ω-hydroxylated metabolite of arachidonic acid, produced by the action of cytochrome P450 (CYP) enzymes. While less studied than its terminal counterpart, 20-HETE, emerging evidence indicates that this compound possesses distinct biological activities and engages specific cellular signaling pathways. It exists as two enantiomers, 16(R)-HETE and 16(S)-HETE, which can elicit different cellular responses. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, focusing on its signaling cascades, cellular effects, and the experimental methodologies used for its study.

Core Signaling Pathways

The precise receptor-mediated signaling for this compound is still under investigation. Unlike other eicosanoids such as 12-HETE which binds to GPR31, a specific G protein-coupled receptor (GPCR) for this compound has not been definitively identified.[1][2] However, in vitro studies have elucidated key downstream pathways that are modulated by this compound, primarily centering on transcriptional regulation and modulation of inflammatory responses.

Transcriptional Regulation of CYP1B1

A significant mechanism of action for both 16(R)-HETE and 16(S)-HETE is the transcriptional upregulation of Cytochrome P450 1B1 (CYP1B1).[3] This enzyme is notably involved in the metabolism of pro-carcinogens and hormones, and its dysregulation is linked to cardiac hypertrophy and cancer.[3][4] Studies in human fetal ventricular cardiomyocytes (RL-14 cells) show that this compound enantiomers increase CYP1B1 mRNA and protein expression. This effect is confirmed to be at the transcriptional level through luciferase reporter assays, while mRNA and protein stability assays show no post-transcriptional or post-translational modification involvement.[3] This suggests this compound initiates a signaling cascade that culminates in the activation of transcription factors that bind to the CYP1B1 promoter.

Modulation of Inflammatory Responses

In vitro assays using human polymorphonuclear leukocytes (PMNs) have demonstrated that 16(R)-HETE possesses anti-inflammatory properties. It selectively inhibits key functions of activated PMNs, including adhesion and aggregation.[5] Furthermore, it inhibits the synthesis of leukotriene B4 (LTB4), a potent chemoattractant and pro-inflammatory lipid mediator.[5] This suggests that 16(R)-HETE can interfere with the signaling pathways that govern neutrophil activation and recruitment, which are critical early events in inflammation. While the precise molecular targets (e.g., specific receptors or enzymes) for this inhibitory action have not been fully elucidated, the effect is clear and selective.

Cellular Effects of this compound In Vitro

Cardiac Hypertrophy

In human fetal ventricular cardiomyocytes (RL-14 cells), both 16(R)-HETE and 16(S)-HETE have been shown to induce hypertrophic markers.[3] This pro-hypertrophic effect is a significant finding, as cardiac hypertrophy is a major risk factor for heart failure. The upregulation of CYP1B1 by this compound is mechanistically linked to this outcome, as CYP1B1 and its cardiotoxic metabolites are known contributors to the development of cardiac hypertrophy.[3]

Inhibition of Leukocyte Activation

As mentioned, 16(R)-HETE demonstrates a clear inhibitory effect on the activation of human PMNs. This includes the reduction of adhesion and aggregation, which are fundamental processes for neutrophil-mediated inflammation and tissue damage.[5]

General HETE-Related Mechanisms

While not yet demonstrated specifically for this compound, other HETE isomers are known to engage a variety of common signaling pathways that are crucial in cell biology and cancer. It is plausible that this compound may share some of these mechanisms:

-

Protein Kinase C (PKC) Activation: 20-HETE has been shown to activate PKC, which in turn can phosphorylate target proteins like Na+/K+-ATPase.[6][7] PKC activation is a central node in many signaling pathways controlling proliferation and inflammation.[8][9]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, particularly the extracellular signal-regulated kinases 1/2 (ERK1/2), is a key regulator of cell proliferation and survival.[10] 20-HETE activates the ERK1/2 pathway, and 12-HETE utilizes this pathway to promote cancer cell growth.[1][4][6]

-

PPARγ Activation: Some HETEs, such as 12(S)-HETE and 15(S)-HETE, can act as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression related to inflammation and metabolism.[11]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies involving this compound and related compounds, providing a basis for experimental design and comparison.

Table 1: Cellular Effects of HETE Enantiomers

| Cell Line | Compound | Concentration | Effect | Quantitative Value | Reference |

|---|---|---|---|---|---|

| RL-14 | This compound enantiomers | Not specified | Increase in hypertrophic markers | "Significantly increased" | [3] |

| Human PMNs | 16(R)-HETE | Not specified | Inhibition of adhesion & aggregation | "Selectively inhibited" | [5] |

| Human PMNs | 16(R)-HETE | Not specified | Inhibition of LTB4 synthesis | "Selectively inhibited" | [5] |

| RL-14 | 11(R)-HETE | 20 µM | Increase in cell surface area | 29% increase vs. control | [12] |

| RL-14 | 11(S)-HETE | 20 µM | Increase in cell surface area | 34% increase vs. control |[12] |

Table 2: Effects of HETEs on Gene and Protein Expression

| Cell Line | Compound | Target | Effect | Quantitative Value | Reference |

|---|---|---|---|---|---|

| RL-14 | This compound enantiomers | CYP1B1 mRNA | Upregulation | "Significantly upregulated" | [3] |

| RL-14 | this compound enantiomers | CYP1B1 Protein | Upregulation | "Significantly upregulated" |[3] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the in vitro effects of this compound.

Cell Viability and Proliferation Assays

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Plating: Seed cells (e.g., RL-14) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Gene Expression Analysis (RT-qPCR)

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR): Used to quantify changes in mRNA levels (e.g., CYP1B1).

-

Cell Treatment & Lysis: Treat cells with this compound. After incubation, wash cells with PBS and lyse them using a suitable lysis buffer.

-

RNA Extraction: Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit) and assess its purity and concentration.

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers (for CYP1B1 and a housekeeping gene like GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Protein Expression Analysis (Western Blot)

Western Blotting: Used to detect and quantify specific proteins (e.g., CYP1B1).

-

Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to activate transcription from a specific gene promoter.

-

Plasmid Transfection: Co-transfect cells (e.g., RL-14) with a reporter plasmid containing the promoter of the gene of interest (e.g., CYP1B1) linked to a luciferase gene, and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Treatment: After 24 hours, treat the transfected cells with this compound or vehicle.

-

Cell Lysis: Lyse the cells after the treatment period.

-

Luciferase Measurement: Measure the activity of both luciferases (Firefly and Renilla) in the cell lysate using a luminometer and a dual-luciferase reporter assay system.

-

Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activation.[3]

Conclusion and Future Directions

The in vitro mechanism of action of this compound is characterized by its ability to induce transcriptional changes, notably the upregulation of CYP1B1, leading to downstream pathophysiological effects like cardiac hypertrophy. Furthermore, the 16(R) enantiomer displays distinct anti-inflammatory properties by inhibiting key functions of polymorphonuclear leukocytes.

Significant gaps in our understanding remain. Future research should prioritize:

-

Receptor Identification: Deorphanizing the specific GPCR or nuclear receptor that mediates the effects of this compound is critical.

-

Pathway Elucidation: Delineating the full intracellular signaling cascade from receptor binding to transcriptional activation is necessary.

-

Enantiomer Specificity: Further investigation into the differential effects of the 16(R) and 16(S) enantiomers across various cell types will provide a more nuanced understanding of their biological roles.

-

Broader Screening: Assessing the impact of this compound on other common signaling pathways, such as the MAPK/ERK, PI3K/Akt, and PKC pathways, will help to build a more complete signaling profile.

A deeper comprehension of these mechanisms will be invaluable for drug development professionals targeting pathways involved in cardiovascular disease, inflammation, and cancer where CYP enzymes and their eicosanoid products play a crucial role.

References

- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Effects of this compound Enantiomers on Hypertrophic Markers in Human Fetal Ventricular Cardiomyocytes, RL-14 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 5. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 8. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of Protein Kinase C Triggers Its Ubiquitination and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

16-HETE Signaling Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

16-Hydroxyeicosatetraenoic acid (16-HETE) is a cytochrome P450 (CYP)-derived metabolite of arachidonic acid that is emerging as a significant lipid mediator in various physiological and pathological processes. Unlike its more extensively studied isomer, 20-HETE, the specific signaling pathways of this compound are not yet fully elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, stereochemistry, known biological effects, and the analytical and experimental methodologies used to study its function. While a complete signaling cascade remains to be defined, this guide consolidates the existing data to support further research and drug development efforts targeting this pathway.

Introduction to this compound

This compound is produced from arachidonic acid primarily through the action of CYP enzymes.[1][2] It exists as two stereoisomers, 16(R)-HETE and 16(S)-HETE, which can exhibit distinct biological activities. Research has indicated that this compound plays a role in inflammation, ion transport, and cellular hypertrophy. However, a dedicated receptor for this compound has not yet been identified, and its downstream signaling mechanisms are an active area of investigation.

Biosynthesis of this compound

The primary pathway for this compound synthesis is the ω-1 hydroxylation of arachidonic acid by cytochrome P450 enzymes. This process is part of the broader eicosanoid synthesis network.

Figure 1: Biosynthesis of this compound from membrane phospholipids.

Known Biological Effects and Signaling of this compound

While a complete signaling pathway is not yet defined, several biological effects of this compound have been identified. These effects are often stereospecific, with the 16(R) and 16(S) enantiomers showing different activities.

Anti-inflammatory Effects

16(R)-HETE has been shown to possess anti-inflammatory properties, particularly through its actions on polymorphonuclear leukocytes (PMNs). In in vitro assays, 16(R)-HETE selectively inhibited human PMN adhesion and aggregation, as well as the synthesis of the pro-inflammatory mediator leukotriene B4.[3]

Regulation of Ion Transport

16(R)-HETE has been found to inhibit the activity of Na+/K+-ATPase in the proximal tubules of the kidney.[4] This suggests a role for this compound in regulating renal function and electrolyte balance.

Induction of Cellular Hypertrophy and Gene Expression

Recent studies have implicated both 16(R)-HETE and 16(S)-HETE in the development of cardiac hypertrophy. In human fetal ventricular cardiomyocytes (RL-14 cell line), both enantiomers were found to increase the expression of hypertrophic markers and upregulate the gene expression of cytochrome P450 1B1 (CYP1B1).[5] This upregulation of CYP1B1 appears to occur at the transcriptional level.[5]

The following diagram illustrates the current understanding of the biological effects of this compound.

Figure 2: Known biological effects of this compound enantiomers.

Quantitative Data

The following table summarizes the available quantitative data for the biological effects of this compound.

| Parameter | Value | Biological System | Effect | Reference |

| Inhibition | 60% at 2 µM | Rabbit proximal tubule | Inhibition of Na+/K+-ATPase activity | [4] |

| Upregulation | 20 µM | Human fetal ventricular cardiomyocytes (RL-14 cells) | Increased expression of hypertrophic markers and CYP1B1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the this compound signaling pathway.

Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids, including this compound, from biological samples.

Sample Preparation (from plasma/serum):

-

To 200 µL of plasma or serum, add an internal standard (e.g., this compound-d8).

-

Perform protein precipitation by adding 800 µL of ice-cold acetonitrile. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to high percentage of mobile phase B is used to elute the analytes. The specific gradient will need to be optimized for the specific column and instrument.

-

Mass Spectrometry: Operated in negative ion mode using electrospray ionization (ESI).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its internal standard are monitored for quantification. For this compound (m/z 319.2), typical product ions for fragmentation are m/z 115.1 and 219.2.

Figure 3: General workflow for LC-MS/MS analysis of this compound.

Analysis of this compound-Induced Protein Expression by Western Blotting

Western blotting can be used to assess changes in the expression of proteins, such as CYP1B1, in response to this compound treatment.

Cell Lysis and Protein Quantification:

-

Culture cells (e.g., RL-14 cardiomyocytes) to the desired confluency and treat with this compound (e.g., 20 µM) or vehicle control for the desired time.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

SDS-PAGE and Immunoblotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-CYP1B1) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the protein of interest signal to a loading control (e.g., β-actin or GAPDH).

Measurement of Intracellular Calcium Mobilization

While direct evidence for this compound-induced calcium mobilization is limited, this is a common second messenger in eicosanoid signaling and can be investigated using fluorescent calcium indicators.

Cell Loading and Imaging:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and replace with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

-

Acquire baseline fluorescence images using a fluorescence microscope equipped with a camera and appropriate filter sets.

-

Add this compound at the desired concentration and continuously record the fluorescence intensity over time.

-

As a positive control, use a known calcium ionophore like ionomycin at the end of the experiment to determine the maximal fluorescence response.

-

Analyze the change in fluorescence intensity over time to determine the kinetics of any potential calcium response.

Conclusion and Future Directions

The study of this compound is a rapidly evolving field. While significant progress has been made in identifying its synthesis and some of its biological effects, the core signaling pathway remains to be fully elucidated. Future research should focus on:

-

Identification of a specific this compound receptor: This will be a critical step in definitively establishing its signaling cascade.

-

Delineation of downstream signaling molecules: Investigating the activation of key signaling nodes such as protein kinases (e.g., PKC, MAPKs) and transcription factors in response to this compound will be crucial.

-

Comprehensive dose-response studies: Generating more quantitative data on the effects of this compound in various cell types and biological systems will provide a clearer understanding of its potency and efficacy.

This technical guide provides a solid foundation for researchers entering this exciting area of lipid signaling. The provided protocols and data serve as a starting point for further investigations that will undoubtedly shed more light on the intricate roles of this compound in health and disease.

References

- 1. Histone H3 proline 16 hydroxylation regulates mammalian gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 5. Frontiers | 11-Hydroxyeicosatetraenoics induces cellular hypertrophy in an enantioselective manner [frontiersin.org]

The Impact of 16-HETE on Vascular Smooth Muscle Cells: A Technical Guide for Researchers

A comprehensive overview of the potential signaling pathways, biological effects, and experimental investigation of 16-hydroxyeicosatetraenoic acid (16-HETE) in vascular smooth muscle cells (VSMCs).

Disclaimer: As of November 2025, direct experimental evidence detailing the specific effects of this compound on vascular smooth muscle cells is limited in publicly available scientific literature. This guide, therefore, leverages the well-documented actions of other hydroxyeicosatetraenoic acids (HETEs), particularly the closely related ω-1 to ω-4 hydroxylation products of arachidonic acid, to provide a foundational framework for investigating this compound. The signaling pathways, experimental protocols, and potential quantitative effects described herein are based on studies of analogous compounds and should be considered predictive until validated by direct experimental evidence for this compound.

Introduction

Vascular smooth muscle cells (VSMCs) are critical regulators of vascular tone, blood pressure, and the structural integrity of blood vessels. Their dysfunction, characterized by aberrant proliferation, migration, and contractility, is a hallmark of various cardiovascular diseases, including hypertension, atherosclerosis, and restenosis. Eicosanoids, a class of signaling lipids derived from the oxygenation of arachidonic acid, are potent modulators of VSMC function. Among these, hydroxyeicosatetraenoic acids (HETEs) have emerged as key players in vascular biology. While the effects of several HETE isomers, such as 20-HETE and 12-HETE, have been extensively studied, the specific role of this compound in VSMC pathophysiology remains largely unexplored. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to facilitate the investigation of this compound's effects on VSMCs.

Potential Signaling Pathways of HETE Compounds in Vascular Smooth Muscle Cells

Based on the known mechanisms of other HETEs, this compound is likely to influence VSMC function through the activation of several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, Protein Kinase C (PKC) signaling, and the modulation of intracellular calcium concentrations.

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival. Studies on other HETEs, such as 20-HETE, have demonstrated their ability to activate the Ras/Raf/MEK/ERK cascade in VSMCs. This activation can lead to the phosphorylation of downstream transcription factors, promoting the expression of genes involved in cell cycle progression and proliferation.[1] It is plausible that this compound could similarly engage this pathway, contributing to VSMC growth.

Protein Kinase C (PKC) Signaling

PKC represents a family of serine/threonine kinases that play a pivotal role in regulating VSMC contraction, proliferation, and migration.[2][3] Vasoactive agonists often trigger the hydrolysis of membrane phospholipids, leading to the generation of diacylglycerol (DAG), a potent activator of PKC.[4] Activated PKC can phosphorylate a variety of downstream targets, including ion channels and contractile proteins, thereby modulating vascular tone.[3] Given that other HETEs are known to activate PKC, it is a strong candidate for mediating the effects of this compound in VSMCs.[5]

Intracellular Calcium Signaling

Changes in intracellular calcium concentration ([Ca²⁺]i) are fundamental to VSMC function, directly triggering contraction and influencing proliferation and migration.[6][7] Vasoactive stimuli can elicit Ca²⁺ influx from the extracellular space through various channels or release from intracellular stores like the sarcoplasmic reticulum.[6][8] Several HETE compounds have been shown to modulate [Ca²⁺]i in VSMCs. Therefore, investigating the impact of this compound on calcium homeostasis is crucial to understanding its potential vascular effects.

Potential Quantitative Effects of this compound on VSMC Functions

The following table summarizes the potential effects of this compound on key VSMC functions, extrapolated from data on other HETEs. These values should be considered hypothetical and require experimental validation.

| VSMC Function | Parameter Measured | Potential Effect of this compound | Potential Concentration Range | Relevant Analogue(s) | Reference(s) |

| Proliferation | ³H-Thymidine Incorporation / Cell Count | Increase or Decrease | 10 nM - 1 µM | 20-HETE, 12-HETE | [9],[10] |

| Migration | Boyden Chamber Assay / Wound Healing Assay | Increase | 10 nM - 500 nM | 20-HETE | [11] |

| Contraction | Isometric Tension Measurement | Increase | 100 nM - 10 µM | 20-HETE | [12] |

| Intracellular Ca²⁺ | Fura-2 AM Fluorescence Ratio | Increase | 100 nM - 1 µM | 14,15-EET | [8] |

Detailed Experimental Protocols

To facilitate the investigation of this compound's effects on VSMCs, this section provides detailed methodologies for key experiments.

VSMC Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

Workflow:

Protocol:

-

Cell Culture: Culture rat or human aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed VSMCs into 96-well plates at a density of 5 x 10³ cells/well.

-

Synchronization: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free DMEM for 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.

-

Treatment: Treat the synchronized cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) in DMEM containing 0.5% FBS for 24 hours. Include a positive control (e.g., 10% FBS or a known mitogen like PDGF) and a vehicle control.

-

Labeling: Add 1 µCi/well of [³H]-thymidine to each well and incubate for an additional 4-6 hours.

-

Harvesting: Wash the cells twice with ice-cold PBS, followed by two washes with ice-cold 5% trichloroacetic acid (TCA) to precipitate DNA.

-

Lysis: Solubilize the precipitated DNA by adding 0.5 M NaOH to each well.

-

Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the incorporated radioactivity using a liquid scintillation counter.

VSMC Migration Assay (Boyden Chamber)

This assay assesses the chemotactic response of VSMCs to a chemoattractant.

Protocol:

-

Chamber Preparation: Use a modified Boyden chamber with a polycarbonate membrane (e.g., 8 µm pore size) separating the upper and lower wells. Coat the underside of the membrane with a suitable extracellular matrix protein like fibronectin (10 µg/mL) to promote cell attachment.

-

Cell Preparation: Harvest serum-starved VSMCs and resuspend them in serum-free DMEM at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup:

-

Add DMEM containing various concentrations of this compound to the lower chamber. Include a positive control (e.g., PDGF, 20 ng/mL) and a negative control (serum-free DMEM).

-

Add 100 µL of the cell suspension to the upper chamber.

-

-

Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable stain (e.g., Giemsa or DAPI).

-

Quantification: Count the number of migrated cells in several high-power fields under a microscope.

VSMC Contraction Assay (Isometric Tension Measurement)

This ex vivo method measures the contractile force generated by isolated vascular rings.

Protocol:

-

Tissue Preparation: Euthanize a rat or mouse and carefully dissect the thoracic aorta in ice-cold Krebs-Henseleit (KH) buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, and 11.1 glucose).

-

Ring Preparation: Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

-

Mounting: Suspend the aortic rings between two stainless steel hooks in an organ bath containing KH buffer, maintained at 37°C and continuously bubbled with 95% O₂/5% CO₂. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with buffer changes every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing contraction with a high concentration of KCl (e.g., 60 mM).

-

Contraction Measurement: After washing out the KCl and allowing the rings to return to baseline tension, add cumulative concentrations of this compound to the organ bath and record the changes in isometric tension.

-

Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl.

Conclusion

While the direct effects of this compound on vascular smooth muscle cells await dedicated investigation, the extensive research on other HETE isomers provides a robust roadmap for future studies. The signaling pathways, particularly the MAPK and PKC cascades, and the modulation of intracellular calcium, represent high-priority targets for elucidating the mechanisms of this compound action. The experimental protocols detailed in this guide offer standardized methods for quantifying the impact of this compound on VSMC proliferation, migration, and contraction. By applying these established techniques, researchers can begin to unravel the specific contributions of this compound to vascular physiology and pathophysiology, potentially identifying new therapeutic targets for cardiovascular diseases.

References

- 1. pnas.org [pnas.org]

- 2. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calcium dynamics in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcium in Vascular Smooth Muscle Cell Elasticity and Adhesion: Novel Insights Into the Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Endothelin-1 Induced Vascular Smooth Muscle Cell Proliferation is Mediated by Cytochrome P-450 Arachidonic Acid Metabolites | Biomolecules and Biomedicine [bjbms.org]

- 10. 20-HETE in the regulation of vascular and cardiac function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 20-Hydroxyeicosatetraenoic acid (20-HETE) stimulates migration of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]

16-HETE's Role in Modulating Intracranial Pressure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Hydroxyeicosatetraenoic acid (16-HETE), a cytochrome P450-derived metabolite of arachidonic acid, is emerging as a significant modulator of intracranial pressure (ICP), particularly in the context of ischemic brain injury. This technical guide synthesizes the current understanding of this compound's role in ICP regulation, focusing on its anti-inflammatory mechanisms. It provides an in-depth look at the experimental evidence, detailed protocols from key studies, and the putative signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in neurology, pharmacology, and drug development who are investigating novel therapeutic strategies for managing elevated intracranial pressure associated with conditions such as stroke.

Introduction: HETEs and the Cerebral Environment

Hydroxyeicosatetraenoic acids (HETEs) are a class of lipid signaling molecules derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) and lipoxygenase enzymes.[1][2] These molecules are potent vasoactive and inflammatory mediators. While much of the research in the cerebral vasculature has focused on 20-HETE, a known vasoconstrictor that contributes to the autoregulation of cerebral blood flow,[3][4][5] recent evidence has highlighted a distinct and potentially therapeutic role for its regioisomer, this compound.

Elevated intracranial pressure is a critical medical condition that can arise from various neurological insults, including traumatic brain injury, stroke, and tumors.[6][7][8] An increase in ICP can lead to reduced cerebral perfusion, brain herniation, and severe neurological damage.[6][9] The pathophysiology of elevated ICP often involves an inflammatory cascade. Activated polymorphonuclear leukocytes (PMNs), a type of white blood cell, are thought to be significant contributors to the development of increased ICP following ischemic events.[10] 16(R)-HETE has been identified as a modulator of PMN function, suggesting a novel mechanism for controlling ICP.[10]

16(R)-HETE and its Effect on Intracranial Pressure: Experimental Evidence

The primary evidence for the role of 16(R)-HETE in suppressing intracranial pressure comes from a study utilizing a rabbit model of thromboembolic stroke. This research demonstrated that 16(R)-HETE significantly mitigates the rise in ICP following an embolic event.[10]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the pivotal study on 16(R)-HETE and ICP.

| Treatment Group | Baseline ICP (mmHg, mean ± SE) | Final ICP at 7 hours (mmHg, mean ± SE) | Change in ICP (mmHg) |

| 16(R)-HETE | 7.7 ± 1.2 | 13.1 ± 2.7 | +5.4 |

| Vehicle-Treated | 7.7 ± 0.9 | 15.8 ± 2.6 | +8.1 |

| tPA-Treated | 7.6 ± 0.6 | 13.7 ± 2.1 | +6.1 |

| 16(R)-HETE + tPA | 8.6 ± 0.6 | 11.1 ± 1.2 | +2.5 |

| Data sourced from Bednar et al., Neurosurgery, 2000.[10] |

The data clearly indicates that the administration of 16(R)-HETE, both alone and in combination with tissue plasminogen activator (tPA), resulted in a smaller increase in intracranial pressure compared to the vehicle-treated group. The combination therapy showed the most profound effect, with no significant change in ICP over the 7-hour experimental period.[10]

Mechanism of Action: Anti-Inflammatory Signaling

The primary mechanism by which 16(R)-HETE is thought to modulate intracranial pressure is through its anti-inflammatory effects, specifically by inhibiting the activation and aggregation of polymorphonuclear leukocytes (PMNs).[10] In ischemic conditions like stroke, PMNs are recruited to the site of injury, where they can contribute to secondary damage, edema, and consequently, increased ICP.

Proposed Signaling Pathway

While the precise signaling cascade for this compound's anti-inflammatory action is not fully elucidated, a plausible pathway can be inferred from its observed effects on PMNs and the known mechanisms of leukocyte activation. 16(R)-HETE has been shown to selectively inhibit human PMN adhesion, aggregation, and the synthesis of leukotriene B4, a potent chemoattractant for neutrophils.[10] This suggests an upstream modulation of inflammatory signaling cascades.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Hydroxyeicosatetraenoic Acids in the Regulation of Inflammation in Bronchial Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 15-oxoeicosatetraenoic acid is a 15-hydroxyprostaglandin dehydrogenase-derived electrophilic mediator of inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. ahajournals.org [ahajournals.org]

- 8. mdpi.com [mdpi.com]

- 9. 20-HETE-promoted cerebral blood flow autoregulation is associated with enhanced pericyte contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 16(R)-hydroxyeicosatetraenoic acid, a novel cytochrome P450 product of arachidonic acid, suppresses activation of human polymorphonuclear leukocyte and reduces intracranial pressure in a rabbit model of thromboembolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Origins and Synthesis of 16-HETE: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid. As a member of the hydroxyeicosatetraenoic acid family, this compound is implicated in a variety of physiological and pathological processes, including inflammation, vascular function, and cancer biology. Understanding the cellular sources and the enzymatic machinery responsible for its production is critical for elucidating its biological roles and for the development of novel therapeutic strategies targeting its pathways. This technical guide provides a comprehensive overview of the cellular origins of this compound, the key enzymes involved in its synthesis, and the regulatory mechanisms that govern its production.

Cellular Sources of this compound

The production of this compound has been identified in several cell types, primarily those involved in inflammatory and immune responses.

-

Polymorphonuclear Leukocytes (PMNs): PMNs, particularly neutrophils, are a well-established source of this compound.[1] These cells are key players in the innate immune system, and upon activation by various stimuli, they release a plethora of inflammatory mediators, including this compound. The production of this compound by PMNs suggests its involvement in modulating inflammatory responses.

-

Platelets: Activated platelets, central to hemostasis and thrombosis, have also been shown to produce HETEs. While the focus has often been on 12-HETE, the enzymatic machinery present in platelets can contribute to the synthesis of other HETE isomers, including this compound, upon stimulation by agonists like thrombin or platelet-activating factor.[1]

-

Cancer Cells: Various cancer cell lines have been shown to produce HETEs, which can act as signaling molecules to promote tumor growth, angiogenesis, and metastasis. While research has often highlighted 12-HETE and 20-HETE, the expression of the necessary enzymatic machinery in cancer cells suggests they are also a potential source of this compound.

The Enzymatic Production of this compound

The synthesis of this compound from arachidonic acid is primarily catalyzed by a specific family of enzymes known as cytochrome P450 (CYP) monooxygenases.

The Cytochrome P450 Pathway

Arachidonic acid, released from the cell membrane by phospholipase A2, is metabolized by CYP enzymes through their ω- and (ω-n)-hydroxylase activity. This pathway is distinct from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which produce prostaglandins and leukotrienes, respectively.

The key CYP enzyme subfamilies implicated in the production of HETEs, including this compound, are the CYP4A and CYP4F families.[2]

-

CYP4F2: This is a prominent enzyme in the CYP4F subfamily and is considered a major contributor to the synthesis of 20-HETE in humans.[3][4][5][6] Given its role in ω- and (ω-1)-hydroxylation of fatty acids, CYP4F2 is strongly implicated in the production of this compound. Genetic variations in the CYP4F2 gene have been shown to alter 20-HETE production, suggesting a critical role for this enzyme in eicosanoid metabolism.[4][7]

-

CYP4A11: As a member of the CYP4A subfamily, CYP4A11 is another key enzyme in the ω-hydroxylation of arachidonic acid to form 20-HETE.[5][8][9] Its involvement in the synthesis of other (ω-n)-hydroxylated fatty acids makes it a likely candidate for this compound production.[2]

The enzymatic reaction involves the insertion of an oxygen atom at the 16th carbon position of the arachidonic acid molecule, leading to the formation of this compound.

Quantitative Data on this compound Production

Quantitative data for this compound production is often presented in the context of broader eicosanoid profiling. The levels can vary significantly depending on the cell type, the stimulus, and the analytical method used. The following table summarizes representative quantitative data for HETE production, with the understanding that specific values for this compound may vary.

| Cell Type | Stimulus | HETE Isomer(s) | Concentration/Amount | Reference |

| Rabbit PMNs | Calcium ionophore, Thrombin, Platelet-activating factor | This compound, 20-HETE | Released | [1] |

| Human Renal Microsomes | Arachidonic Acid | 20-HETE | IC50 for HET0016 inhibition: 8.9±2.7 nM | [10] |

| Human Liver Microsomes | Arachidonic Acid | 20-HETE | IC50 for sesamin inhibition: <20 µmol/L | [3] |

| R15L cells | Arachidonic Acid (10 µM) | 15(S)-HETE | ~18 pmol/10^6 cells (at 1h) | [11] |

| Human Serum | - | 15(S)-HETE | 42.75 ± 5.2 ng/ml | [12] |

| Human Serum | - | 15(R)-HETE | 12.74 ± 1.2 ng/ml | [12] |

Experimental Protocols

Protocol for Cellular Extraction of this compound

This protocol outlines the general steps for extracting this compound from cultured cells for subsequent analysis by LC-MS/MS.

Materials:

-

Ice-cold phosphate-buffered saline (PBS)

-

Ice-cold methanol (MS grade)

-

Cell scraper

-

Microcentrifuge tubes

-

Centrifuge (capable of 4°C)

-

Liquid nitrogen (optional)

Procedure:

-

Cell Culture: Grow adherent cells to the desired confluency in culture dishes.

-

Washing: Aspirate the cell culture medium. Wash the cells twice with ice-cold PBS to remove any remaining media.

-

Metabolism Quenching: To halt enzymatic activity, either:

-

Option A (Direct Lysis): Immediately add ice-cold methanol to the culture dish.

-

Option B (Snap Freezing): Add liquid nitrogen directly to the dish to snap-freeze the cells, followed by the addition of ice-cold methanol.[13]

-

-

Cell Lysis and Collection: Use a cell scraper to detach the cells in the presence of methanol. Collect the cell lysate into a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-30 minutes at 4°C to pellet cell debris.[13]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites including this compound, to a new clean tube.

-

Storage: Store the extracted sample at -80°C until analysis.

Protocol for CYP4F2 Activity Assay

This protocol describes a method to measure the enzymatic activity of CYP4F2 by quantifying the formation of its hydroxylated products.

Materials:

-

Human liver microsomes (HLMs) or recombinant CYP4F2

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Arachidonic acid (substrate)

-

NADPH (cofactor)

-

Internal standard (e.g., deuterated HETE)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing HLMs or recombinant CYP4F2 in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Add arachidonic acid to the mixture to initiate the enzymatic reaction.

-

Cofactor Addition: Start the reaction by adding NADPH.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solvent, such as an acidic solution or a cold organic solvent.

-

Internal Standard Addition: Add a known amount of an internal standard for quantitative analysis.

-

Extraction: Extract the metabolites using an organic solvent like ethyl acetate. Vortex and centrifuge to separate the phases.

-

Drying: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis to quantify the amount of this compound produced.

Protocol for LC-MS/MS Analysis of this compound

This protocol provides a general framework for the quantitative analysis of this compound using liquid chromatography-tandem mass spectrometry.

Instrumentation:

-

UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

-

C18 reversed-phase column

Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation: Reconstitute the dried cell extracts in the initial mobile phase composition.

-

Chromatographic Separation: Inject the sample onto the C18 column. Use a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the analytes. The specific gradient will need to be optimized for the separation of HETE isomers.

-

Mass Spectrometry Detection:

-

Ionization: Use electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Set specific precursor-to-product ion transitions for this compound and the internal standard. For HETEs, the precursor ion is typically [M-H]⁻ at m/z 319.2. Product ions will be specific fragments generated by collision-induced dissociation.

-

-

Quantification: Create a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Signaling Pathways

While the specific signaling pathways of this compound are not as extensively characterized as those of 20-HETE, it is hypothesized to act through similar mechanisms, including activation of G-protein coupled receptors (GPCRs) and subsequent downstream signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Visualizations of Signaling Pathways and Workflows

Figure 1. Overview of Arachidonic Acid Metabolism Pathways.

Figure 2. Experimental Workflow for this compound Quantification.

Figure 3. Hypothesized this compound Signaling Pathway.

Conclusion

This compound is an important arachidonic acid metabolite with diverse biological activities. Its production is primarily localized to inflammatory cells and is dependent on the activity of cytochrome P450 enzymes, particularly from the CYP4F and CYP4A subfamilies. The detailed understanding of its cellular sources, biosynthesis, and signaling pathways is crucial for the development of targeted therapies for a range of diseases where this lipid mediator plays a significant role. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate the complex biology of this compound.

References

- 1. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. CYP4F2 - Wikipedia [en.wikipedia.org]

- 5. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PharmGKB summary: very important pharmacogene information for CYP4F2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. CYP4A11 - Wikipedia [en.wikipedia.org]

- 9. The Synergistic and Opposing Roles of ω-Fatty Acid Hydroxylase (CYP4A11) and ω-1 Fatty Acid Hydroxylase (CYP2E1) in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Identifying the Receptor for 16-HETE: A Technical Guide for Researchers

Core Topic: Receptor Identification for 16-hydroxyeicosatetraenoic acid (16-HETE) Audience: Researchers, scientists, and drug development professionals. Last Updated: November 20, 2025

Executive Summary

16-hydroxyeicosatetraenoic acid (this compound) is a cytochrome P450-derived metabolite of arachidonic acid with known biological activities, including the modulation of inflammatory responses. However, to date, a specific, dedicated receptor for this compound has not been definitively identified, and it remains an "orphan" ligand. The current body of research strongly suggests that G protein-coupled receptors (GPCRs) are the likely class of receptors for eicosanoids.

This technical guide provides a comprehensive overview of the current state of knowledge regarding the receptor for this compound. Due to the lack of a deorphanized receptor for this compound, this guide will focus on the most promising candidate receptor, GPR75, which has been identified as the receptor for the structurally similar molecule, 20-HETE. This guide will detail the signaling pathways of the 20-HETE/GPR75 axis, present quantitative data for this interaction, and provide detailed experimental protocols that can be adapted for the identification of the this compound receptor.

The "Orphan" Status of the this compound Receptor

Despite its recognized biological effects, a dedicated receptor for this compound has not been identified. The search for its receptor is an active area of research, with several G protein-coupled receptors (GPCRs) being considered potential candidates due to their role in mediating the effects of other eicosanoids. The lack of a known receptor hinders the full understanding of this compound's mechanism of action and the development of targeted therapeutics.

GPR75: The Receptor for 20-HETE and a Prime Candidate for this compound

The most significant progress in identifying receptors for ω-hydroxylated HETEs has been the deorphanization of GPR75 as a high-affinity receptor for 20-HETE. Given the structural similarity between this compound and 20-HETE, GPR75 stands as the most plausible candidate receptor for this compound. However, direct binding studies of this compound to GPR75 are currently lacking in the published literature.

Quantitative Data for the 20-HETE/GPR75 Interaction

The following table summarizes the key quantitative parameters for the interaction between 20-HETE and GPR75. These values serve as a benchmark for potential studies on this compound.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | 1.56 x 10⁻¹⁰ M | Surface Plasmon Resonance (SPR) | [1][2] |

| EC₅₀ (β-arrestin recruitment) | LogEC₅₀ of -12.15 M | PRESTO-Tango β-arrestin recruitment assay | [1] |

Signaling Pathways of the 20-HETE/GPR75 Axis

Activation of GPR75 by 20-HETE initiates a cascade of intracellular signaling events, primarily through the Gαq/11 pathway. Understanding these pathways is crucial for designing functional assays to screen for this compound receptor activity.

The binding of 20-HETE to GPR75 leads to the dissociation of the Gαq/11 subunit, which in turn activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). Furthermore, 20-HETE binding to GPR75 has been shown to induce the recruitment of β-arrestin.

Figure 1: Signaling pathway of the 20-HETE/GPR75 axis.

Experimental Protocols for Receptor Identification

The deorphanization of a receptor for this compound will require a multi-faceted approach, combining binding assays, functional assays, and molecular biology techniques. The following are detailed methodologies adapted from successful GPCR deorphanization studies, particularly those involving lipid ligands.

Experimental Workflow for this compound Receptor Deorphanization

A logical workflow for identifying the receptor for this compound would involve screening a library of orphan GPCRs, followed by validation of candidate receptors through a series of binding and functional assays.

Figure 2: A proposed experimental workflow for the deorphanization of the this compound receptor.

Detailed Methodologies

SPR is a powerful technique for measuring the real-time binding kinetics and affinity of a ligand to its receptor without the need for labeling.

-

Immobilization of the Receptor:

-

Recombinantly express and purify the candidate GPCR (e.g., GPR75).

-

Solubilize the purified receptor in a suitable detergent (e.g., DDM/CHS).

-

Immobilize the receptor onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in a running buffer containing a low concentration of the same detergent used for solubilization.

-

Inject the this compound solutions over the sensor chip surface.

-

Monitor the change in the SPR signal (response units, RU) over time to determine the association and dissociation rates.

-

Regenerate the sensor surface between injections using a high salt buffer.

-

Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the equilibrium dissociation constant (Kd).

-

This cell-based functional assay measures the recruitment of β-arrestin to an activated GPCR, a common step in GPCR signaling and desensitization.

-

Cell Line Preparation:

-

Use a cell line (e.g., HEK293) that stably expresses a β-arrestin-enzyme fragment fusion protein.

-

Transiently or stably transfect these cells with a construct encoding the candidate GPCR fused to the complementary enzyme fragment (e.g., ProLink™ tag).

-

-

Assay Procedure:

-

Plate the transfected cells in a 384-well plate and incubate overnight.

-

Add varying concentrations of this compound to the cells.

-

Incubate for 1-2 hours to allow for receptor activation and β-arrestin recruitment.

-

Add the detection reagents, which contain the substrate for the complemented enzyme.

-

Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

-

Plot the signal as a function of this compound concentration to determine the EC₅₀.

-

This assay is suitable for detecting the activation of Gαq-coupled GPCRs, which lead to an increase in intracellular calcium.

-

Cell Preparation:

-

Load cells expressing the candidate GPCR with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

-

Measurement:

-

Measure the baseline fluorescence of the cells.

-

Add this compound and monitor the change in fluorescence over time using a fluorescence plate reader or microscope.

-

An increase in fluorescence indicates a rise in intracellular calcium concentration, suggesting Gαq pathway activation.

-

Future Directions and Conclusion

The identification of the receptor for this compound is a critical next step in understanding its physiological and pathological roles. The experimental approaches outlined in this guide, which have been successfully used to deorphanize other lipid-activated GPCRs, provide a clear roadmap for future research.

The primary focus should be on systematically screening orphan GPCRs, with GPR75 being a high-priority candidate for initial investigation. Competitive binding studies with 20-HETE and other HETE isomers will be crucial in determining the ligand specificity of GPR75 and its potential role as a this compound receptor.

The successful identification of the this compound receptor will not only elucidate its mechanism of action but also open up new avenues for the development of novel therapeutic agents targeting inflammatory and other diseases where this compound is implicated.

References

Methodological & Application

Quantification of 16-HETE in Biological Samples Using LC-MS/MS: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Hydroxyeicosatetraenoic acid (16-HETE) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) enzymes.[1][2] As an eicosanoid, this compound is involved in various physiological and pathological processes, including inflammation and the modulation of vascular tone.[1][2] Specifically, it has been identified as a modulator of polymorphonuclear leukocyte (PMN) function, where it can inhibit adhesion and aggregation.[3] Given its role in cellular signaling and disease, the accurate quantification of this compound in biological matrices such as plasma, serum, and tissue is crucial for advancing research in areas like inflammation, cardiovascular disease, and oncology.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of eicosanoids due to its high sensitivity, specificity, and robustness.[4][5] This application note provides a detailed protocol for the quantification of this compound in biological samples using LC-MS/MS, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation.

Signaling Pathway of this compound

This compound is synthesized from arachidonic acid, which is released from the cell membrane by phospholipases. The hydroxylation of arachidonic acid at the C-16 position is catalyzed by cytochrome P450 enzymes.[1][2] Once formed, this compound can exert its biological effects, such as modulating the activity of inflammatory cells like neutrophils.[3]

Caption: Biosynthesis and downstream effects of this compound.

Experimental Protocol

This protocol outlines the necessary steps for the extraction and quantification of this compound from a biological matrix (e.g., plasma).

Materials and Reagents

-

This compound analytical standard

-

This compound-d8 (or other suitable deuterated internal standard)

-

LC-MS grade methanol, acetonitrile, water, and formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

96-well collection plates

-

Nitrogen evaporator

-

Vortex mixer and centrifuge

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common technique for purifying and concentrating analytes from complex biological matrices.[6][7]

-

Sample Thawing: Thaw biological samples (e.g., 200 µL plasma) on ice.

-

Internal Standard Spiking: Add the internal standard (e.g., 10 µL of this compound-d8 solution) to each sample, vortex briefly.

-

Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold methanol containing 0.1% formic acid. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.[6]

-